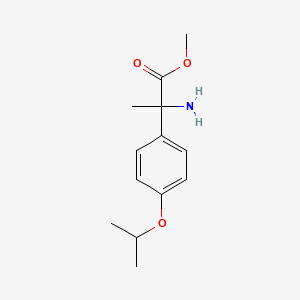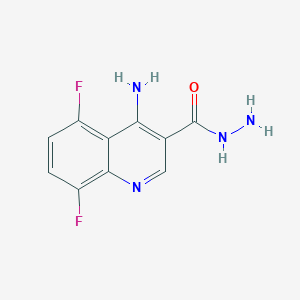![molecular formula C16H12O2 B11870475 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one is a polycyclic aromatic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. This can be done through cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, a reverse hydrogenolysis process has been developed for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones . This method is advantageous due to its high yield and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans.
Scientific Research Applications
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Mechanism of Action
The mechanism by which 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For instance, in the context of cancer treatment, it targets the NTRK fusion gene, inhibiting its activity and thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Naphthoquinones: These are oxidation products of naphthofurans and have significant biological activities.
Uniqueness
What sets 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one apart is its specific ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,3-dihydro-1H-naphtho[1,2-b][1]benzofuran-4-one |
InChI |
InChI=1S/C16H12O2/c17-14-6-3-5-12-10(14)8-9-13-11-4-1-2-7-15(11)18-16(12)13/h1-2,4,7-9H,3,5-6H2 |
InChI Key |
PYOSSNMRBCKGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2OC4=CC=CC=C34)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)



![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)


